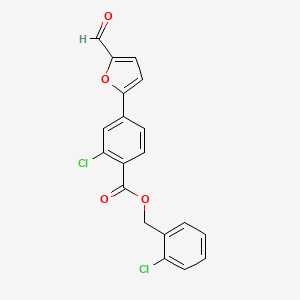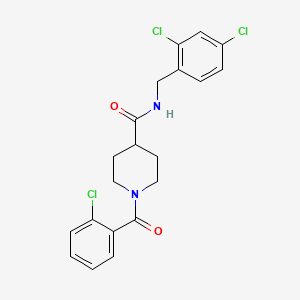
5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been the subject of scientific research due to its potential biological and pharmacological effects. This compound is also known as ethyl 4-(4-ethoxyphenyl)-5-(2,4-dichlorophenyl)-2-thioxo-1H-3,4-dihydro-1,2,4-triazole-3-carboxylate and is a member of the 1,2,4-triazole family of compounds.
Wirkmechanismus
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can affect various biochemical and physiological processes in cells and organisms. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its relatively simple synthesis method, its potential biological and pharmacological effects, and its ability to inhibit the growth of certain microorganisms. However, the limitations of using this compound include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include:
1. Further studies on the mechanism of action of this compound, including its effects on specific enzymes and cellular processes.
2. Investigation of the potential side effects of this compound, including its toxicity and potential interactions with other drugs.
3. Development of new synthetic methods for producing this compound, as well as modifications to its chemical structure to improve its solubility and other properties.
4. Exploration of the potential therapeutic applications of this compound, including its use as an antimicrobial, antifungal, or antitumor agent.
5. Investigation of the potential environmental effects of this compound, including its persistence in the environment and its potential impact on ecosystems.
In conclusion, 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been the subject of scientific research due to its potential biological and pharmacological effects. While the mechanism of action of this compound is not fully understood, studies have shown that it has antimicrobial, antifungal, and antitumor activities. Future research directions include further studies on the mechanism of action, investigation of potential side effects, development of new synthetic methods, exploration of therapeutic applications, and investigation of environmental effects.
Wissenschaftliche Forschungsanwendungen
The potential biological and pharmacological effects of 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated in various scientific studies. This compound has been shown to have antimicrobial, antifungal, and antitumor activities.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-2-22-12-6-4-11(5-7-12)21-15(19-20-16(21)23)13-8-3-10(17)9-14(13)18/h3-9H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWACOLMMYLLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538806.png)
![7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538823.png)
![N-benzyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538825.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B3538826.png)
![3-(2-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3538827.png)
![3-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3538840.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B3538845.png)
![3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B3538851.png)
![2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3538858.png)
![4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]benzenesulfonamide](/img/structure/B3538874.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538878.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B3538893.png)
